molecular formula C7H12O4S3 B12807056 2-(Carboxymethylsulfanylcarbothioylsulfanyl)acetic acid;ethane

2-(Carboxymethylsulfanylcarbothioylsulfanyl)acetic acid;ethane

Cat. No.: B12807056
M. Wt: 256.4 g/mol
InChI Key: GGODAOHFHTXOGJ-UHFFFAOYSA-N
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Description

2-(Carboxymethylsulfanylcarbothioylsulfanyl)acetic acid;ethane is a complex organic compound with the molecular formula C5H7NO4S2. This compound is known for its unique structure, which includes both carboxyl and sulfanyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxymethylsulfanylcarbothioylsulfanyl)acetic acid;ethane typically involves the reaction of rhodanine-3-acetic acid with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may include purification steps such as crystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-(Carboxymethylsulfanylcarbothioylsulfanyl)acetic acid;ethane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include sulfonic acids, thiol derivatives, and substituted carboxylic acids, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-(Carboxymethylsulfanylcarbothioylsulfanyl)acetic acid;ethane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Carboxymethylsulfanylcarbothioylsulfanyl)acetic acid;ethane involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It may also interact with cellular receptors to modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carboxylic acids and sulfanyl-containing molecules such as:

Uniqueness

What sets 2-(Carboxymethylsulfanylcarbothioylsulfanyl)acetic acid;ethane apart is its dual functionality, combining both carboxyl and sulfanyl groups. This unique structure allows it to participate in a broader range of chemical reactions and makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C7H12O4S3

Molecular Weight

256.4 g/mol

IUPAC Name

2-(carboxymethylsulfanylcarbothioylsulfanyl)acetic acid;ethane

InChI

InChI=1S/C5H6O4S3.C2H6/c6-3(7)1-11-5(10)12-2-4(8)9;1-2/h1-2H2,(H,6,7)(H,8,9);1-2H3

InChI Key

GGODAOHFHTXOGJ-UHFFFAOYSA-N

Canonical SMILES

CC.C(C(=O)O)SC(=S)SCC(=O)O

Origin of Product

United States

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